molecular formula C31H29N3O2S2 B12004812 (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 378206-71-4

(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12004812
CAS No.: 378206-71-4
M. Wt: 539.7 g/mol
InChI Key: RBHWUIMNBAIBPL-RRAHZORUSA-N
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Description

The compound (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiazolidine derivative using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival. The compound’s antimicrobial activity could be due to its interaction with bacterial cell membranes or inhibition of key enzymes required for bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The butoxy group, for instance, may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems compared to similar compounds with different substituents.

Properties

CAS No.

378206-71-4

Molecular Formula

C31H29N3O2S2

Molecular Weight

539.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H29N3O2S2/c1-3-4-19-36-27-17-15-24(16-18-27)29-25(21-33(32-29)26-13-9-6-10-14-26)20-28-30(35)34(31(37)38-28)22(2)23-11-7-5-8-12-23/h5-18,20-22H,3-4,19H2,1-2H3/b28-20-

InChI Key

RBHWUIMNBAIBPL-RRAHZORUSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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